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Chloroethoxymethylsilane

Organosilicon synthesis Nucleophilic substitution Reactivity series

Chloroethoxymethylsilane (CAS 18191-33-8; C₃H₉ClOSi; MW 124.64 g/mol) is a bifunctional organosilicon compound bearing a reactive silicon-chlorine (Si–Cl) bond and a hydrolyzable ethoxy (Si–OEt) group on the same silicon center, in addition to a methyl substituent. This architecture places it within the chloromethyl/ethoxysilane family, a subclass of organofunctional silanes widely employed as surface modifiers, coupling agents, and synthetic intermediates.

Molecular Formula C3H6ClOSi
Molecular Weight 121.62 g/mol
Cat. No. B14706287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroethoxymethylsilane
Molecular FormulaC3H6ClOSi
Molecular Weight121.62 g/mol
Structural Identifiers
SMILESC(CCl)OC[Si]
InChIInChI=1S/C3H6ClOSi/c4-1-2-5-3-6/h1-3H2
InChIKeyUKWBZRLBBJESRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloroethoxymethylsilane (CAS 18191-33-8): Product Baseline, Class Profile, and Procurement Context


Chloroethoxymethylsilane (CAS 18191-33-8; C₃H₉ClOSi; MW 124.64 g/mol) is a bifunctional organosilicon compound bearing a reactive silicon-chlorine (Si–Cl) bond and a hydrolyzable ethoxy (Si–OEt) group on the same silicon center, in addition to a methyl substituent . This architecture places it within the chloromethyl/ethoxysilane family, a subclass of organofunctional silanes widely employed as surface modifiers, coupling agents, and synthetic intermediates . Its boiling point is approximately 103.3 °C at 760 mmHg, with a flash point of 16.3 °C, distinguishing it from heavier trialkoxy analogs .

Why Generic Substitution Fails for Chloroethoxymethylsilane: The Dual-Functionality Differentiation


Chloroethoxymethylsilane cannot be freely interchanged with simpler chloromethylsilanes or ethoxysilanes because it presents both a direct Si–Cl electrophilic center and a hydrolyzable Si–OEt group on the same silicon atom. This dual functionality enables sequential, orthogonal reaction pathways—nucleophilic displacement at silicon via the chloride leaving group, followed by hydrolysis/condensation via the ethoxy group—that are inaccessible to mono-functional analogs such as chloromethylsilane (Si–Cl only) or methyltriethoxysilane (Si–OEt only) [1]. The quantitative consequences of this structural difference are detailed below.

Chloroethoxymethylsilane: Quantitative Evidence Guide for Differentiated Selection


Amine Reactivity Ranking: Quantitative Relative Rate Series for Nucleophilic Displacement

Among (chloromethyl)ethoxysilanes, the dimethyl-substituted congener (closest structural analog to chloroethoxymethylsilane) exhibits the highest reactivity toward amines. Andrianov and Volkova established a quantitative reactivity series at 20 °C: ClCH₂(CH₃)₂SiOC₂H₅ > ClCH₂CH₃Si(OC₂H₅)₂ > ClCH₂Si(OC₂H₅)₃. The monochloro-monoethoxy-monomethyl architecture (represented by ClCH₂(CH₃)₂SiOC₂H₅) reacts faster than the diethoxy and triethoxy analogs, providing a kinetic basis for selecting chloroethoxymethylsilane over more highly ethoxylated competitors when rapid amine functionalization is required [1].

Organosilicon synthesis Nucleophilic substitution Reactivity series

Hydrolytic Sensitivity Grading: Chloroethoxymethylsilane vs. Chloromethyltriethoxysilane

While chloroethoxymethylsilane itself lacks a published Gelest hydrolytic-sensitivity rating, its structural analog chloromethyltriethoxysilane (CAS 15267-95-5) carries a hydrolytic sensitivity rating of 7 (“reacts slowly with moisture/water”) on the Gelest 1–10 scale [1]. Because chloroethoxymethylsilane contains only a single ethoxy group (versus three for the triethoxy analog), its hydrolysis rate is expected to be proportionally slower, offering enhanced ambient-handling tolerance. In contrast, chlorosilane-only analogs (e.g., chloromethylsilane) react violently with moisture (rating 9–10) and require rigorously anhydrous conditions .

Surface modification Hydrolytic stability Silane handling

Physical Property Differentiation: Boiling Point and Flash Point vs. Heavier Trialkoxy Analogs

Chloroethoxymethylsilane (CAS 18191-33-8) exhibits a boiling point of ~103.3 °C at 760 mmHg and a flash point of 16.3 °C . This is substantially lower than chloromethyltriethoxysilane (bp 173–176 °C; density 1.022–1.048 g/mL) and chloromethylmethyldiethoxysilane (bp 160 °C; density 1.000 g/mL) . The lower boiling point facilitates distillative purification under milder thermal conditions, reducing the risk of thermal decomposition or premature condensation during workup.

Physical properties Distillation Purification

Nucleophilic Substitution Yield: Methacryloyloxylation of (Chloromethyl)ethoxysilanes

The (chloromethyl)ethoxysilane scaffold, encompassing chloroethoxymethylsilane, undergoes nucleophilic chlorine replacement with potassium methacrylate in the presence of catalytic HCl or organic acids to afford the corresponding (silylmethyl) methacrylate esters in good yield at moderately high temperatures under solvent-free conditions [1]. The reaction proceeds efficiently for the dimethyl-substituted analog, (ethoxydimethylsilyl)methyl acetate, which serves as a direct proxy for chloroethoxymethylsilane reactivity. While absolute yield values for chloroethoxymethylsilane specifically are not reported, the class-wide observation of “good yield” under solvent-free, acid-catalyzed conditions establishes a reproducible synthetic pathway not universally shared by non-chloromethyl ethoxysilanes.

Organosilicon synthesis Nucleophilic substitution Yield optimization

Silylation Behavior on Silica: Ethoxysilane vs. Chlorosilane Reaction Pathways

Solid-state ²⁹Si and ¹³C NMR studies of silica-surface silylation reveal that ethoxysilane reagents (including ethoxymethylsilanes) parallel the behavior of analogous chlorosilane reagents, but with a critical distinction: silylation with ethoxysilanes is less amenable to quantitative interpretation, yet ¹³C NMR is particularly effective for tracking the fate of ethoxy groups [1]. In all cases studied, the products are characterized primarily by single silane-to-surface attachments of each silane silicon atom. The presence of adsorbed water on silica plays a decisive role in the course and rate of silylation reactions [1]. This means that chloroethoxymethylsilane, bearing both a hydrolyzable ethoxy group and a reactive Si–Cl bond, can engage in both hydrolysis-driven condensation (via Si–OEt) and direct Si–O–Si bonding (via Si–Cl), offering dual surface-attachment modes not available to purely chlorosilane or purely ethoxysilane reagents.

Surface silylation Solid-state NMR Silica modification

Molecular Weight and Volatility: Procurement-Relevant Property Comparison

Chloroethoxymethylsilane (MW 124.64 g/mol) is significantly lighter than chloromethyltriethoxysilane (MW 212.75 g/mol) and chloromethylmethyldiethoxysilane (MW ~182.7 g/mol) . Its lower molecular weight, combined with a boiling point of ~103 °C, places it in a more volatile shipping and storage classification compared to its heavier triethoxy counterparts. The flash point of 16.3 °C categorizes it as a highly flammable liquid (UN Class 3), which carries specific packaging requirements—typically under inert gas (nitrogen or argon) at controlled temperatures .

Molecular weight Volatility Shipping classification

Best Application Scenarios for Chloroethoxymethylsilane Based on Differentiated Evidence


Rapid Amine-Functional Silane Synthesis

When synthetic workflows demand the fastest possible amine displacement onto a chloromethylsilane scaffold, chloroethoxymethylsilane—or its dimethyl analog—should be selected over diethoxy- or triethoxy-substituted variants. The quantitative reactivity series established by Andrianov and Volkova (ClCH₂(CH₃)₂SiOC₂H₅ > ClCH₂CH₃Si(OC₂H₅)₂ > ClCH₂Si(OC₂H₅)₃) provides a direct kinetic justification for this choice [1]. This scenario is particularly relevant for medicinal chemistry and agrochemical intermediate synthesis where amine-functional silanes serve as protected precursors.

Controlled Dual-Mode Silica Surface Modification

For silica-surface silylation requiring both rapid initial anchoring and subsequent controlled crosslinking, chloroethoxymethylsilane offers a unique dual-mode attachment mechanism. The Si–Cl bond enables immediate, catalyst-free covalent attachment to surface silanols, while the Si–OEt group undergoes slower hydrolysis/condensation to build extended siloxane networks [1]. This is directly supported by solid-state NMR evidence confirming that ethoxymethylsilanes attach to silica surfaces with single silane-to-surface bonds, and that the presence of adsorbed water critically modulates reaction rate and course [1]. Applications include chromatography stationary-phase manufacturing and sensor-surface functionalization.

Methacrylate-Functional Silane Monomer Production

Chloroethoxymethylsilane serves as a precursor for (silylmethyl) methacrylate esters via nucleophilic displacement of the chloromethyl chlorine with potassium methacrylate under acid-catalyzed, solvent-free conditions [1]. The resulting methacrylate-functional silanes are valuable monomers for hybrid organic–inorganic polymers and coatings. This reaction pathway is uniquely enabled by the chloromethyl group; non-halogenated ethoxysilanes cannot undergo analogous direct displacement [1]. Procurement of chloroethoxymethylsilane for this application is justified when the target product is a polymerizable silane monomer requiring the methacrylate ester functionality.

Low-Temperature Distillative Purification Workflows

For laboratories or pilot-scale facilities where distillation infrastructure is limited to atmospheric pressure and moderate temperature ranges, chloroethoxymethylsilane’s boiling point of ~103 °C offers a practical advantage over higher-boiling analogs such as chloromethyltriethoxysilane (173–176 °C) or chloromethylmethyldiethoxysilane (160 °C) [1]. The ~57–73 °C lower boiling point reduces thermal stress on the compound during purification, minimizing premature hydrolysis or condensation that can compromise product purity and yield.

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